molecular formula C11H19NO B174419 5-(Aminomethyl)adamantan-2-OL CAS No. 1221817-92-0

5-(Aminomethyl)adamantan-2-OL

Cat. No.: B174419
CAS No.: 1221817-92-0
M. Wt: 181.27 g/mol
InChI Key: FQVWYKRNBLKXQJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)adamantan-2-OL is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse therapeutic applications. The rigid cage structure of adamantane enhances the stability and distribution of its derivatives in biological systems, making them valuable in drug discovery and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)adamantan-2-OL typically involves the functionalization of the adamantane core. One common method is the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further functionalization to introduce the aminomethyl group . Another approach involves the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)adamantan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aminomethyl group can be reduced to form different amine derivatives.

    Substitution: The hydroxyl and aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, such as ketones, amines, and carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)adamantan-2-OL involves its interaction with various molecular targets and pathways. The rigid cage structure of adamantane enhances its ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can disrupt enzyme activity and modulate signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Aminoadamantane: Known for its antiviral and antiparkinsonian activities.

    1,3-Dehydroadamantane: Used in organic synthesis and material science.

    2-(2-Butene)-adamantane:

Uniqueness

5-(Aminomethyl)adamantan-2-OL is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and aminomethyl groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

5-(aminomethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVWYKRNBLKXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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